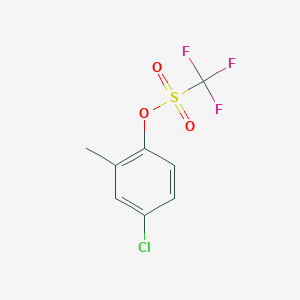

4-Chloro-2-methylphenyl trifluoromethanesulfonate

描述

4-Chloro-2-methylphenyl trifluoromethanesulfonate (CAS: Not explicitly provided; structurally related to compounds in ) is an aryl triflate ester characterized by a trifluoromethanesulfonyl (triflate) group attached to a substituted phenyl ring. The phenyl ring features a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is synthesized via reaction of 4-chloro-2-methylphenol with triflic anhydride (Tf2O) in the presence of pyridine . It serves as a critical electrophilic intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biphenyl derivatives for pharmaceutical and materials science applications .

属性

IUPAC Name |

(4-chloro-2-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-4-6(9)2-3-7(5)15-16(13,14)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECYAQNQPGLIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156566 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446016-75-6 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446016-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Procedure

Starting Material: 4-chloro-2-methylphenol (also known as 4-chloro-2-methylhydroxybenzene) is used as the phenol substrate.

Solvent and Base: The phenol is dissolved in anhydrous dichloromethane (DCM) or another dry, aprotic solvent. A base such as triethylamine is added in excess (commonly 3 equivalents) to neutralize the triflic acid generated during the reaction.

Cooling: The reaction mixture is cooled to low temperatures, typically around -78 °C, to control the reactivity and avoid side reactions.

Addition of Triflic Anhydride: Trifluoromethanesulfonic anhydride (1.1 equivalents) is added dropwise to the cooled solution under an inert atmosphere (nitrogen or argon).

Reaction Time: The mixture is stirred at low temperature for 1-2 hours, then gradually warmed to room temperature and stirred for an extended period (up to 12 hours) to ensure complete conversion.

Workup: The reaction is quenched by adding water, followed by extraction of the organic layer. The organic phase is washed with saturated brine and dried over anhydrous sodium sulfate.

Purification: The crude product is concentrated under reduced pressure and purified by flash column chromatography to isolate pure 4-chloro-2-methylphenyl trifluoromethanesulfonate.

Detailed Reaction Conditions and Yields

| Parameter | Typical Condition | Notes |

|---|---|---|

| Phenol substrate | 4-chloro-2-methylphenol (1.0 eq) | Commercially available or synthesized |

| Solvent | Dry dichloromethane (DCM) | Anhydrous, inert atmosphere |

| Base | Triethylamine (3.0 eq) | Neutralizes triflic acid |

| Temperature | Initial: -78 °C, then room temperature | Controls reaction rate and selectivity |

| Triflic anhydride | 1.1 eq | Added dropwise to control exotherm |

| Reaction time | 2 h at -78 °C, then 12 h at RT | Ensures complete triflation |

| Workup | Water quench, brine wash, drying | Standard organic extraction |

| Purification | Flash chromatography | Silica gel, appropriate eluent |

| Typical yield | 85-95% | High purity product |

Mechanistic Insights

The triflation reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of triflic anhydride, forming the aryl triflate and triflic acid as a byproduct. The base (triethylamine) scavenges the triflic acid to drive the reaction forward and prevent acid-catalyzed side reactions.

Comparative Notes on Alternative Methods

While the triflation of phenols using triflic anhydride is the standard method, alternative methods for preparing aryl triflates include:

- Using trifluoromethanesulfonyl chloride with a base, although this is less common due to lower reactivity.

- In situ generation of triflic anhydride from triflic acid and other reagents, which is less practical for scale-up.

No significant alternative methods specifically for this compound have been reported with comparable efficiency to the triflic anhydride method.

Supporting Research Findings

A comprehensive procedure for aryl triflate synthesis, including substrates similar to 4-chloro-2-methylphenyl triflate, has been documented with detailed NMR and mass spectrometry data confirming product identity and purity.

The triflation reaction requires strict anhydrous conditions and inert atmosphere to prevent hydrolysis of triflic anhydride and side reactions.

Reaction monitoring by NMR spectroscopy (1H, 13C, and 19F) is commonly employed to verify complete conversion and product integrity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Phenol dissolution | 4-chloro-2-methylphenol + dry DCM + triethylamine | Formation of phenolate salt |

| Cooling | -78 °C | Controls reaction rate |

| Triflation | Triflic anhydride (1.1 eq), dropwise addition | Formation of aryl triflate |

| Stirring | 2 h at -78 °C, then 12 h at RT | Ensures full conversion |

| Quenching | Water | Stops reaction |

| Extraction | Organic layer separation, brine wash, drying | Purification preparation |

| Concentration | Reduced pressure | Removes solvent |

| Purification | Flash chromatography | Isolates pure product |

| Characterization | NMR, MS, melting point | Confirms structure and purity |

化学反应分析

Types of Reactions

4-Chloro-2-methylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product would be an amine derivative of the original compound.

科学研究应用

Chemical Properties and Structure

4-Chloro-2-methylphenyl trifluoromethanesulfonate is characterized by the molecular formula . The compound features:

- A chloro substituent at the para position.

- A methyl group at the ortho position of the phenyl ring.

- A trifluoromethanesulfonate functional group, which contributes to its reactivity as an electrophile.

Synthesis Applications

1. Synthesis of 2-Trifluoromethylindoles

One of the primary applications of this compound is in the synthesis of 2-trifluoromethylindoles from indoles. This reaction can be performed under metal-free conditions using sodium trifluoromethanesulfonate (CF3SO2Na), yielding products with good efficiency. The methodology emphasizes the use of inexpensive and non-toxic carbonates as methyl sources, enhancing sustainability in chemical processes.

2. Nitration Processes

The compound is also utilized in nitration reactions to produce 4-chloro-2-methyl-5-nitrophenol. This involves a two-step process where 4-chloro-2-methylphenyl methanesulfonate is first nitrated under mild conditions, followed by elimination of the sulfonyl group. This method allows for selective introduction of nitro groups into aromatic systems, which is valuable in pharmaceutical synthesis .

Catalytic Applications

1. Palladium-Catalyzed Reactions

this compound serves as an arylating agent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The compound can enhance selectivity towards either chloro or triflate groups during coupling processes, optimizing reaction conditions and improving yields .

2. Asymmetric Synthesis

It has been employed in asymmetric α-arylation of ketones, showcasing its versatility in producing chiral compounds. The use of palladium catalysts in conjunction with this triflate allows for efficient transformations that are crucial in developing new pharmaceuticals .

Case Studies and Research Findings

1. Chemodivergent Suzuki Coupling

Recent studies have demonstrated that varying N-heterocyclic carbene ligands during palladium-catalyzed Suzuki coupling reactions can lead to different selectivity outcomes when using chloroaryl triflates like this compound. These findings underline the compound's significance in fine-tuning reaction pathways for desired product formation .

2. Reaction Optimization

Research indicates that reaction parameters such as solvent choice and temperature significantly affect yields when employing this compound in various synthetic pathways. For instance, using a mixture of solvents (e.g., THF and toluene) at controlled temperatures has been shown to enhance product yields while minimizing by-products .

作用机制

The mechanism of action of 4-Chloro-2-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, facilitating the formation of new chemical bonds.

相似化合物的比较

Substituent Position Isomers

2-Methylphenyl trifluoromethanesulfonate (CAS: 66107-34-4) and 4-Methylphenyl trifluoromethanesulfonate (CAS: 29540-83-8) differ in the position of the methyl group on the phenyl ring. These isomers exhibit distinct electronic and steric effects:

Functional Group Variants

4-Nitrophenyl trifluoromethanesulfonate (CAS: 17763-80-3) replaces the chloro and methyl substituents with a nitro group. Key differences include:

- Electron-Withdrawing Effects : The nitro group strongly deactivates the aromatic ring, enhancing the triflate's electrophilicity and reactivity in nucleophilic aromatic substitution (NAS) reactions.

- Applications : Preferred in high-energy reactions requiring robust leaving groups, such as synthesis of nitro-substituted biaryl systems .

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS: 262373-16-0) introduces a trimethylsilyl (TMS) group. This modification:

- Applications: Used in specialized organosilicon chemistry or as protective intermediates in multi-step syntheses .

Comparative Data Table

生物活性

4-Chloro-2-methylphenyl trifluoromethanesulfonate (CAS No. 1446016-75-6) is a fluorinated compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₇H₅ClF₃O₃S

Molecular Weight: 263.63 g/mol

Functional Groups: Trifluoromethanesulfonate, chloro, and methyl groups.

The presence of the trifluoromethanesulfonate group enhances the compound's reactivity and potential bioactivity, making it a valuable building block in drug development.

This compound acts primarily as an electrophilic reagent in various chemical reactions. Its mechanism of action involves:

- Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles, facilitating the formation of various derivatives.

- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethanesulfonate groups exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HepG2 (Liver Cancer)

Cytotoxic assays indicate that the compound's activity exceeds that of standard chemotherapeutic agents such as cisplatin and 5-fluorouracil, suggesting its potential as an anticancer agent.

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of several trifluoromethyl-containing compounds on MCF-7 and HepG2 cell lines. Results indicated that compounds with similar structures to this compound displayed significant inhibition of cell proliferation, highlighting their potential for further development as anticancer drugs . -

Enzyme Interaction:

Molecular docking studies have shown that this compound can interact with key amino acid residues in target enzymes, potentially leading to inhibition of their activity. This suggests a pathway for developing enzyme inhibitors based on its structure .

常见问题

Q. What role does the triflate group play in catalytic asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。